molecular formula C17H12Cl2N2O3S2 B2971845 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896291-87-5

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2971845
CAS No.: 896291-87-5
M. Wt: 427.31
InChI Key: YKGOWLHPRZREHJ-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS: 896291-87-5) is a benzamide derivative featuring a thiazole ring substituted with a 2,4-dichlorophenyl group at the 4-position and a methylsulfonyl group at the 3-position of the benzamide moiety. Its molecular formula is C₁₇H₁₂Cl₂N₂O₃S₂, with a molecular weight of 427.3 g/mol .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-10(7-12)16(22)21-17-20-15(9-25-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGOWLHPRZREHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of considerable interest due to its diverse biological activities. The thiazole moiety is known for its role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by case studies, research findings, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14Cl2N2O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Antitumor Activity

Recent studies have demonstrated the potential of thiazole derivatives as antitumor agents. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating strong antiproliferative activity .
  • Mechanism of Action : The presence of the thiazole ring enhances interactions with cellular targets, leading to apoptosis in cancer cells. Studies suggest that modifications on the phenyl ring significantly influence activity levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Efficacy was assessed against Staphylococcus aureus and Escherichia coli.
  • Results : The compound displayed comparable activity to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals critical insights into how modifications to the compound’s structure affect its biological activity:

ModificationEffect on Activity
Methyl group at position 4 on the phenyl ringIncreases cytotoxicity
Presence of dichloro substituentsEnhances antimicrobial properties
Thiazole moietyEssential for interaction with biological targets

Case Study 1: Anticancer Efficacy

A study conducted on various thiazole derivatives highlighted that this compound exhibited significant growth inhibition in human cancer cell lines (HT29 and A431). The study utilized MTT assays to determine cell viability post-treatment.

Case Study 2: Antimicrobial Properties

Research involving the assessment of antimicrobial efficacy against clinical isolates demonstrated that the compound effectively inhibited bacterial growth. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests clinical relevance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Benzamides
Compound Name CAS Molecular Formula Molecular Weight Key Features Biological Activity Reference
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 896291-87-5 C₁₇H₁₂Cl₂N₂O₃S₂ 427.3 2,4-Dichlorophenyl, methylsulfonyl Not reported (structural analogs suggest anti-inflammatory/antiparasitic potential)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Not provided C₁₀H₆Cl₂N₂OS 289.1 Simpler benzamide-thiazole scaffold Anti-inflammatory, analgesic, antipyretic
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide 879458-96-5 C₂₁H₁₅Cl₂N₅O₃S 488.3 Pyrazole-methyl substituent, nitro group Not reported; nitro groups may confer redox activity

Key Differences :

  • The target compound’s methylsulfonyl group increases polarity compared to the simpler thiazole-benzamide in .
  • The pyrazole-containing analog introduces a nitro group, which may alter metabolic stability or toxicity.
Sulfonamide-Containing Analogs
Compound Name CAS Molecular Formula Molecular Weight Key Features Biological Activity Reference
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide 946358-98-1 C₂₀H₁₇Cl₂N₃O₃S₂ 482.4 Pyrrolidine-sulfonyl group Not reported; bulkier sulfonamide may impact receptor binding
Sulfentrazone 122836-35-5 C₁₁H₁₀Cl₂F₂N₄O₃S 387.2 Difluoromethyl-triazole sulfonamide Herbicide (protoporphyrinogen oxidase inhibitor)

Key Differences :

  • Sulfentrazone demonstrates agricultural use, highlighting the role of sulfonamides in agrochemical design.
Halogenated Benzamide Derivatives
Compound Name CAS Molecular Formula Molecular Weight Key Features Biological Activity Reference
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) Not provided C₁₅H₁₂Cl₄N₂O 378.1 Aminoethyl chain, dual dichlorophenyl groups Anti-Trypanosoma brucei activity (IC₅₀: 0.8 µM)
This compound 896291-87-5 C₁₇H₁₂Cl₂N₂O₃S₂ 427.3 Thiazole core, methylsulfonyl Not reported

Key Differences :

  • Compound 12 lacks a thiazole ring but includes an aminoethyl chain, enhancing solubility and enabling ionic interactions. Its anti-parasitic activity suggests the target compound could be explored for similar applications.

Research Findings and Implications

Structure-Activity Relationships (SAR)
  • Halogenation: 2,4-Dichlorophenyl groups enhance lipophilicity and membrane permeability, as seen in anti-Trypanosoma analogs .
Physicochemical Properties
  • Molecular Weight : The target compound (427.3 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol).
  • Polarity: Methylsulfonyl increases water solubility compared to non-sulfonylated thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis route for N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide?

  • Prioritize reaction steps that preserve the thiazole and sulfonyl groups. Cyclization of intermediates (e.g., using Lawesson’s reagent for thiazole formation) and oxidative chlorination for sulfonyl chloride intermediates are critical . Ensure compatibility of reagents with dichlorophenyl substituents to avoid unintended side reactions. Purification methods (e.g., column chromatography or recrystallization) should account for the compound’s lipophilicity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and sulfonyl group integration. X-ray crystallography (if single crystals are obtainable) provides unambiguous confirmation of the thiazole and dichlorophenyl geometry . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity .

Q. What analytical techniques confirm the presence of the methylsulfonyl group?

  • Infrared (IR) spectroscopy identifies the sulfonyl S=O stretch (~1350–1300 cm1^{-1}). 1H^1H-NMR shows the methyl group singlet at ~3.3 ppm. Sulfur-specific detectors in HPLC or LC-MS can further corroborate sulfonyl retention during stability studies .

Q. How do the dichlorophenyl and thiazole moieties influence physicochemical properties?

  • The dichlorophenyl group enhances lipophilicity (logP), impacting membrane permeability, while the thiazole ring contributes to π-π stacking in target binding. The methylsulfonyl group increases metabolic stability by resisting oxidative degradation, as seen in analogs with trifluoromethyl groups .

Advanced Research Questions

Q. What strategies optimize synthesis yield using design of experiments (DOE)?

  • Apply fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, reflux time and acetic acid concentration in cyclization steps can be optimized via response surface methodology (RSM) to maximize yield . Statistical tools like ANOVA identify significant factors, reducing experimental iterations .

Q. How can computational chemistry aid in predicting intermediate reactivity?

  • Use quantum chemical calculations (e.g., DFT) to model transition states during thiazole cyclization. Reaction path searches and activation energy barriers guide solvent/catalyst selection. ICReDD’s integrated computational-experimental workflows streamline condition optimization .

Q. How to address discrepancies in biological activity data across studies?

  • Evaluate cell line specificity (e.g., NCI-60 panel variability in antitumor assays) . Standardize assay protocols (e.g., ATP levels for viability assays) and validate compound solubility in media. Use meta-analysis to reconcile conflicting IC50_{50} values, accounting for batch purity and storage conditions .

Q. What methods determine stability under varying pH and temperature conditions?

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., sulfonic acid derivatives) are identified via LC-MS. pH-rate profiles (pH 1–13) reveal hydrolysis susceptibility, guiding formulation strategies .

Q. How to evaluate the compound’s potential as a kinase inhibitor using in silico methods?

  • Perform molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or VEGFR). QSAR models trained on thiazole-containing inhibitors predict binding affinity. Validate with kinase inhibition assays and compare with known sulfonamide-based inhibitors .

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